molecular formula C9H9ClO2 B12499843 1-Phenylethyl chloroformate

1-Phenylethyl chloroformate

Cat. No.: B12499843
M. Wt: 184.62 g/mol
InChI Key: PSODYUROWJSUIJ-UHFFFAOYSA-N
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Description

1-Phenylethyl chloroformate is an organic compound with the molecular formula C9H9ClO2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound consists of a phenyl group attached to an ethyl chain, which is further connected to a chloroformate group. This structure makes it a versatile intermediate in various chemical reactions .

Preparation Methods

Chemical Reactions Analysis

1-Phenylethyl chloroformate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Phenylethyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonate esters, respectively . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

1-Phenylethyl chloroformate can be compared with other chloroformates such as methyl chloroformate and benzyl chloroformate:

The uniqueness of this compound lies in its phenyl ethyl group, which provides additional stability and reactivity compared to simpler chloroformates .

Properties

IUPAC Name

1-phenylethyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7(12-9(10)11)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSODYUROWJSUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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